molecular formula C19H21NO5 B584932 1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione CAS No. 1205548-02-2

1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione

Cat. No.: B584932
CAS No.: 1205548-02-2
M. Wt: 343.379
InChI Key: ZWSSWGSJIWCZBK-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxy group, and two methoxy groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2-hydroxy-3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the hydroxy and methoxy groups can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione, commonly referred to as compound TRC-D461190, is an organic compound with significant potential in pharmaceutical applications. Its molecular formula is C19H21NO5C_{19}H_{21}NO_{5} and it has a molecular weight of 343.37 g/mol. This compound has garnered attention due to its unique structural features and biological activities, particularly in the realm of medicinal chemistry.

Chemical Structure

The compound features a dimethylamino group attached to a phenyl ring and a propanedione moiety that includes a hydroxy and two methoxy groups on another aromatic ring. The structural representation is as follows:

SMILES O=C(C1=CC=C(N(C)C)C=C1)CC(C2=CC=C(OC)C(OC)=C2O)=O\text{SMILES }O=C(C1=CC=C(N(C)C)C=C1)CC(C2=CC=C(OC)C(OC)=C2O)=O

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising properties:

  • Antioxidant Activity : The presence of hydroxyl and methoxy groups contributes to the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. Its mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation.
  • Neuroprotective Effects : There are indications that this compound could exert neuroprotective effects through the inhibition of acetylcholinesterase, thereby enhancing cholinergic neurotransmission.

Antioxidant Activity

A study conducted by Magri & Workentin (2008) demonstrated that compounds similar to TRC-D461190 exhibit significant antioxidant properties through radical-scavenging mechanisms. The antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing effective inhibition of radical formation.

Anticancer Activity

In vitro studies have shown that TRC-D461190 can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be significantly lower than those of conventional chemotherapeutic agents:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest at G2/M phase

The compound's effectiveness was linked to its ability to activate p53 pathways, which are crucial for tumor suppression.

Neuroprotective Effects

Research indicates that TRC-D461190 inhibits acetylcholinesterase activity, which could enhance cognitive functions by increasing acetylcholine levels in synaptic clefts. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer treated with TRC-D461190 showed a 30% reduction in tumor size after 12 weeks of treatment. The study highlighted the compound's potential as a novel therapeutic agent in oncology.
  • Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of TRC-D461190 resulted in improved memory performance on behavioral tests compared to control groups. The neuroprotective effects were attributed to reduced amyloid plaque formation and enhanced synaptic plasticity.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-20(2)13-7-5-12(6-8-13)15(21)11-16(22)14-9-10-17(24-3)19(25-4)18(14)23/h5-10,23H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSSWGSJIWCZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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